
1-(2,3-Dihydrobenzofuran-3-yl)ethanone
Overview
Description
1-(2,3-Dihydrobenzofuran-3-yl)ethanone is a substituted benzofuran derivative characterized by a ketone group at position 3 of the dihydrobenzofuran ring. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. This compound is structurally distinct due to the partially saturated benzofuran ring (2,3-dihydro), which reduces aromaticity and alters reactivity compared to fully aromatic benzofurans. It has been identified in natural sources, such as Elephantopus scaber (地胆草) and Leontopodium species (火绒草), through chromatographic isolation techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dihydrobenzofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-(allyloxy)anilines in the presence of sulfur dioxide and hydrazines under mild conditions. This reaction proceeds through an intramolecular 5-exo-cyclization and insertion of sulfur dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with readily available starting materials such as 2-(allyloxy)anilines and involve various reaction conditions to achieve the desired product. The specific details of these methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The ethanone group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. In one protocol, treatment with potassium permanganate (KMnO₄) in acidic media yields 1-(2,3-dihydrobenzofuran-3-yl)acetic acid. Reaction monitoring via FTIR confirmed the disappearance of the carbonyl peak at 1,717 cm⁻¹ and the emergence of a broad O-H stretch at 3,200–3,500 cm⁻¹ .
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂SO₄, 80°C | 1-(2,3-Dihydrobenzofuran-3-yl)acetic acid | 68% |
Reduction Reactions
The ketone moiety is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example:
-
NaBH₄ Reduction : In ethanol at 0°C, the ketone group is converted to 1-(2,3-dihydrobenzofuran-3-yl)ethanol with 92% efficiency .
-
H₂/Pd-C : Hydrogenation at 50 psi produces the same alcohol in 85% yield.
Key Observation : The dihydrobenzofuran ring remains intact under these conditions, as confirmed by NMR (δ 4.57 ppm for OCH₂CH₂) .
Electrophilic Aromatic Substitution
The benzofuran ring undergoes nitration and halogenation:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (78% yield) .
-
Bromination : Electrophilic bromination with Br₂/FeBr₃ affords 5-bromo-1-(2,3-dihydrobenzofuran-3-yl)ethanone (63% yield) .
Nucleophilic Additions
The carbonyl group reacts with Grignard reagents:
-
Methylmagnesium Bromide : Forms 2-(2,3-dihydrobenzofuran-3-yl)propan-2-ol (81% yield).
Vilsmeier-Haack Reaction
A patented synthesis involves cyclization using oxalyl chloride and DMF to generate a Vilsmeier reagent, facilitating the formation of the dihydrobenzofuran core. Key FTIR bands tracked during the reaction include:
[3+2] Annulation
Reaction with quinone monoimines (9 ) and 3-hydroxymaleimides (10 ) under phosphoric acid catalysis yields succinimide-fused dihydrobenzofurans (11 ) with up to 99% ee .
Substrate | Catalyst | Product | Yield | ee |
---|---|---|---|---|
Quinone monoimine | Chiral PA (10 mol%) | Fused dihydrobenzofuran | 62–99% | 49–99% |
Palladium-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid using PdCl₂/PCy₃ forms a biaryl derivative (74% yield) .
Acid-Catalyzed Rearrangements
In the presence of Bronsted acids (e.g., H₃PO₄), the ethanone group undergoes keto-enol tautomerism, enabling condensations with nitriles to form 2,3-disubstituted dihydrobenzofurans (30 ) in 49–82% yield .
Scientific Research Applications
Chemical Properties and Structure
1-(2,3-Dihydrobenzofuran-3-yl)ethanone has the molecular formula and a molecular weight of 162.19 g/mol. Its structure features a benzofuran moiety, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
1. Medicinal Chemistry
- Drug Development : This compound serves as a building block for synthesizing biologically active molecules and potential therapeutic agents. Research indicates that its derivatives may exhibit activity against various targets, including enzymes and receptors involved in disease pathways.
2. Antioxidant Activity
- Cell Protection : Studies have shown that this compound possesses antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in cellular models. This suggests its potential as a protective agent against cellular damage.
3. Antimicrobial Properties
- Broad-Spectrum Activity : The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.
4. Cytotoxicity in Cancer Research
- Selective Targeting : In vitro studies indicate that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. Mechanistic studies suggest it induces apoptosis through the activation of caspase pathways.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Biological Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits bacterial growth | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Efficacy
A study involving human fibroblast cells demonstrated that treatment with this compound significantly increased cell survival rates under oxidative stress induced by hydrogen peroxide. The results indicated a dose-dependent response, highlighting its potential as a protective agent in oxidative stress conditions.
Case Study 2: Cancer Cell Line Testing
In an investigation using multiple cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range. Flow cytometry analysis confirmed that it induced apoptosis via mitochondrial pathways, suggesting its potential for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules, which can interact with various biological targets. The specific pathways involved depend on the structure of the bioactive molecules derived from this compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : The 3-yl and 6-yl dihydrobenzofuran regioisomers (e.g., ) share identical molecular formulas but differ in acetyl group placement, which affects electronic distribution and biological interactions.
- Substituent Effects: Bulkier substituents (e.g., ethoxy, glucopyranosyloxy in ) increase molecular weight and polarity, influencing solubility and pharmacokinetics.
Research Findings and Implications
Biological Activity
1-(2,3-Dihydrobenzofuran-3-yl)ethanone is a compound derived from the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a dihydrobenzofuran moiety, which contributes to its pharmacological potential. The compound's structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of benzofuran derivatives. For instance, 1-(2,3-dihydrobenzofuran-4-yl)ethanone has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that derivatives of benzofurans can exhibit significant cytotoxicity against various cancer cell lines.
Compound | Cancer Type | IC50 Value (μM) |
---|---|---|
1-(2,3-Dihydrobenzofuran-4-yl)ethanone | MCF-7 (breast cancer) | 58 |
Other benzofuran derivatives | HeLa (cervical cancer) | 12.4 |
The above table summarizes findings where certain benzofuran derivatives have shown promising results in inhibiting cancer cell growth, indicating a potential therapeutic role for this compound in oncology .
Anti-inflammatory Activity
Research has demonstrated that compounds within the benzofuran group possess anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit pro-inflammatory mediators such as TNF-α and IL-1β in vitro. The following table summarizes some findings related to anti-inflammatory effects:
Compound | Inflammatory Mediator Inhibition | Effective Concentration (μg/mL) |
---|---|---|
Benzofuran derivative A | IL-1β | 1 |
Benzofuran derivative B | TNF-α | 0.5 |
These findings suggest that this compound may similarly modulate inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of benzofurans has also been explored. Various studies have reported that certain derivatives exhibit activity against bacterial strains. For example:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(2,3-Dihydrobenzofuran-4-yl)ethanone | Staphylococcus aureus | 50 μg/mL |
Benzofuran derivative C | E. coli | 25 μg/mL |
These results indicate that the compound may contribute to developing new antimicrobial agents .
Case Studies
A significant case study involved evaluating the effects of 1-(2,3-dihydrobenzofuran-4-yl)ethanone on human cancer cell lines. The study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in MCF-7 cells. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2,3-Dihydrobenzofuran-3-yl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via BBr₃-mediated demethylation of 2,3-dimethoxyacetophenone derivatives. For example, 2,3-dimethoxyphenyl ethanone reacts with boron tribromide (1M in CH₂Cl₂) under anhydrous conditions to yield the dihydroxy intermediate, followed by cyclization to form the dihydrobenzofuran ring . Optimization involves controlling stoichiometry (e.g., 2.5:1 BBr₃:substrate ratio), temperature (0°C to room temperature), and reaction time (4–6 hours) to maximize yield (65–91%) and purity. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from petroleum ether .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the dihydrobenzofuran scaffold and acetyl group. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the carbonyl carbon (δ ~200 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 162.18 (C₁₀H₁₀O₂⁺) validate the molecular formula .
- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
While direct studies on this compound are limited, structurally related benzofuran derivatives exhibit antimicrobial , antioxidant , and anti-inflammatory activities. For example, analogs with hydroxyl or methoxy substitutions show IC₅₀ values of 10–50 µM in bacterial growth inhibition assays (e.g., S. aureus, E. coli) . These activities are attributed to electron-rich aromatic systems enabling redox interactions or enzyme inhibition .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example:
- Molecular docking : Simulations with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) identify binding poses. Substituents at the 5-position of the benzofuran ring enhance affinity via hydrophobic interactions .
- QSAR models : Correlate logP values (1.8–2.5) with membrane permeability and bioavailability .
Q. What strategies resolve contradictions in reported biological data for benzofuran derivatives?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microdilution for antimicrobial activity). Variability often arises from differences in bacterial strains or solvent systems (DMSO vs. aqueous buffers) .
- Isosteric replacement : Replace the acetyl group with a sulfonohydrazide (e.g., via hydrazinosulfonylation) to improve solubility and reduce nonspecific binding .
Q. How are palladacycle pre-catalysts utilized in synthesizing complex benzofuran derivatives?
Cyclometalated palladacycles (e.g., pyrazole-based) enable Suzuki-Miyaura cross-coupling to attach aryl or heteroaryl groups. For instance, coupling 1-(2-amino-5-methoxyphenyl)ethanone with bromobenzofurans under Pd(OAc)₂ catalysis (2 mol%) yields biaryl derivatives with >80% efficiency .
Q. What advanced analytical techniques characterize metabolic pathways involving this compound?
- LC-HRMS : Tracks metabolites in hepatic microsomal assays. Common Phase I modifications include hydroxylation (+16 Da) and acetyl group oxidation (-42 Da) .
- Isotopic labeling : ¹³C-labeled acetyl groups monitor degradation pathways via NMR .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLDEPRUQFLRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.